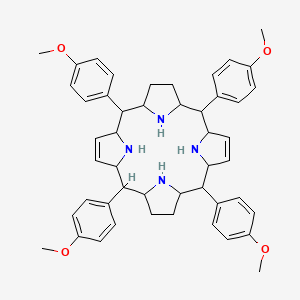

meso-Tetra (4-methoxyphenyl) porphine

Description

BenchChem offers high-quality meso-Tetra (4-methoxyphenyl) porphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about meso-Tetra (4-methoxyphenyl) porphine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H56N4O4 |

|---|---|

Molecular Weight |

753.0 g/mol |

IUPAC Name |

5,10,15,20-tetrakis(4-methoxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |

InChI |

InChI=1S/C48H56N4O4/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31/h5-21,23,26,28,37-52H,22,24-25,27H2,1-4H3 |

InChI Key |

MWJDSZHHPJCZOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: A Technical Compendium

Executive Summary

5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (referred to herein as T(4-OMe)PP or TMPP ) represents a pivotal scaffold in the development of third-generation photosensitizers and biomimetic catalysts. Distinguished from the parent tetraphenylporphyrin (TPP) by the para-methoxy substitution on the meso-phenyl rings, T(4-OMe)PP exhibits enhanced electron-donating character, superior solubility in polar organic solvents, and optimized redox potentials.

For researchers in drug discovery—specifically photodynamic therapy (PDT)—and materials science, T(4-OMe)PP offers a high singlet oxygen quantum yield (

Molecular Architecture & Synthesis

The physiochemical behavior of T(4-OMe)PP is dictated by its electronic structure. The methoxy (-OCH

Synthesis Protocol: Modified Adler-Longo Method

While modern Lindsey methods exist for equilibrium-controlled synthesis, the Adler-Longo method remains the robust standard for scale-up, favoring precipitation of the porphyrin from the reaction medium.

Reagents:

-

Pyrrole (freshly distilled)

-

4-Methoxybenzaldehyde

-

Propionic Acid (solvent/catalyst)

-

Methanol (for workup)

Workflow Diagram:

Figure 1: Optimized synthesis workflow for T(4-OMe)PP using the Adler-Longo condensation method.

Spectroscopic Profile

T(4-OMe)PP exhibits the characteristic "etio-type" spectrum of free-base porphyrins (

UV-Vis Absorption Data (in CH Cl )

| Band Assignment | Wavelength ( | Log Extinction Coeff. ( | Electronic Transition |

| Soret (B) Band | 421 | 5.54 | |

| Q | 517 | 4.25 | Vibronic |

| Q | 554 | 3.95 | |

| Q | 592 | 3.70 | Vibronic |

| Q | 650 | 3.65 |

Fluorescence & Photophysics

The fluorescence quantum yield (

-

Emission Maxima: 655 nm, 718 nm (in Toluene/DCM)

-

Fluorescence Quantum Yield (

): -

Singlet Oxygen Quantum Yield (

):-

Note: This high

confirms the molecule's efficacy in generating Reactive Oxygen Species (ROS) upon irradiation.

-

Nuclear Magnetic Resonance ( H NMR)

The ring current effect of the porphyrin macrocycle results in extreme shielding/deshielding.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| Inner NH | -2.75 | Singlet (Broad) | 2H |

| Methoxy (-OCH | 4.10 | Singlet | 12H |

| Phenyl (meta) | 7.29 | Doublet ( | 8H |

| Phenyl (ortho) | 8.13 | Doublet ( | 8H |

| 8.86 | Singlet | 8H |

Electronic & Redox Properties

Understanding the redox potentials is critical for designing catalytic cycles or electron-transfer systems. The electron-donating methoxy groups make the porphyrin ring easier to oxidize than TPP.

Cyclic Voltammetry (vs. Ag/AgCl in CH Cl )

The free base undergoes two reversible one-electron oxidations and two reversible one-electron reductions.

-

First Oxidation (

): +0.95 V (Formation of -

Second Oxidation (

): +1.25 V (Formation of dication) -

First Reduction (

): -1.05 V (Formation of -

Second Reduction (

): -1.35 V (Formation of dianion)

Interpretation: The HOMO-LUMO gap (

Solubility & Stability

For drug formulation, solubility is often the bottleneck. T(4-OMe)PP shows a marked improvement over unsubstituted TPP in polar aprotic solvents.

| Solvent | Solubility Rating | Application Relevance |

| Chloroform/DCM | Excellent (>10 mg/mL) | Synthesis & Spectroscopy |

| DMF/DMSO | Good | Biological Assays / ROS Studies |

| Toluene | Good | Photophysics |

| Methanol/Ethanol | Poor | Workup / Precipitation |

| Water | Insoluble | Requires liposomal formulation or micelles for biological use |

Thermal Stability: TGA analysis indicates thermal stability up to 350–400°C under nitrogen, making it suitable for vapor deposition in sensor fabrication.

Photodynamic Therapy (PDT) Mechanism

The core utility of T(4-OMe)PP in drug development lies in its ability to act as a photosensitizer (PS). The mechanism relies on the efficient population of the triplet state followed by energy transfer to ground-state oxygen (

Figure 2: Jablonski diagram illustrating the Type II photochemical mechanism. T(4-OMe)PP efficiently undergoes ISC to T1, facilitating the generation of cytotoxic singlet oxygen.

Experimental Protocols

Protocol A: Singlet Oxygen Quantum Yield ( ) Determination

Objective: Quantify the efficiency of

-

Preparation: Prepare a stock solution of T(4-OMe)PP (Abs

0.1 at irradiation wavelength, e.g., 550 nm) in DMF. -

Trap Addition: Add 1,3-diphenylisobenzofuran (DPBF) to the solution. Initial Abs of DPBF at 415 nm should be

1.0. -

Reference: Prepare a matching solution using a standard photosensitizer (e.g., Rose Bengal,

in DMF). -

Irradiation: Irradiate both samples with a filtered light source (cutoff filter < 500 nm to avoid direct excitation of DPBF).

-

Monitoring: Measure the decrease in DPBF absorbance at 415 nm every 10 seconds.

-

Calculation: Plot

vs. irradiation time. The slope is proportional to

References

-

Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Organic Chemistry. Link

-

Bonnett, R., et al. (1999).[1] "Photophysical properties of 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin... a comparative study." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Bhyrappa, P., & Arunkumar, C. (2013). "Structural and electrochemical properties of β-tetrabromo-meso-tetrakis(4-alkyloxyphenyl)porphyrins." Journal of Chemical Sciences. Link

-

Li, B.-H., et al. (2008). "Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy." Journal of Innovative Optical Health Sciences. Link

-

Amos-Tautua, B. M., et al. (2021). "Synthesis, spectroscopic characterization and singlet oxygen generation of 5,10,15,20-tetrakis(3,5-dimethoxyphenyl) porphyrin." Chemistry International. Link

Sources

Electronic Structure & Photophysical Characterization of meso-Tetrakis(4-methoxyphenyl)porphyrin

Technical Guide for High-Precision Applications

Executive Summary

This guide delineates the electronic structure, photophysical properties, and synthetic protocols for meso-tetrakis(4-methoxyphenyl)porphyrin (T(p-OMe)PP). Distinguished by the para-methoxy electron-donating groups (EDGs) on the meso-phenyl rings, this derivative exhibits distinct bathochromic shifts and altered redox potentials compared to the parent tetraphenylporphyrin (TPP).[1] These electronic modifications make T(p-OMe)PP a critical candidate for biomimetic catalysis, photodynamic therapy (PDT), and molecular electronics.

Theoretical Framework: The Perturbed Gouterman Model

The electronic absorption of porphyrins is governed by Gouterman’s four-orbital model, which describes transitions between two highest occupied molecular orbitals (HOMO, HOMO-1) and two lowest unoccupied molecular orbitals (LUMO, LUMO+1).[2]

Substituent Effects on Frontier Orbitals

In meso-substituted porphyrins, the electronic impact of the substituent depends heavily on its interaction with the

-

The

Orbital (HOMO): Possesses significant electron density coefficients at the meso-carbon positions. -

The

Orbital (HOMO-1): Possesses nodes at the meso-positions.

Mechanism of Action:

The methoxy (-OCH

This electron donation selectively destabilizes the

Visualization of Orbital Energy Levels

Figure 1: Energy level diagram illustrating the selective destabilization of the a2u HOMO in T(p-OMe)PP compared to TPP, leading to a reduced HOMO-LUMO gap.

Spectroscopic Signatures

The introduction of the methoxy group alters the photophysical landscape.[3] The data below synthesizes comparative values in non-polar solvents (typically CH

UV-Vis Absorption Data

The Soret (B) band and Q-bands exhibit bathochromic shifts of 5–10 nm relative to TPP.

| Feature | TPP ( | T(p-OMe)PP ( | Electronic Origin |

| Soret (B) Band | 417 - 419 | 421 - 428 | |

| Q | 515 | 519 | Vibronic overtone |

| Q | 550 | 556 | |

| Q | 590 | 595 | Vibronic overtone |

| Q | 647 | 655 | Lowest energy transition |

Note: Exact values depend on solvent polarity. T(p-OMe)PP shows higher molar extinction coefficients (

Fluorescence Properties

T(p-OMe)PP is a strong fluorophore. The methoxy substituents increase the rigidity of the macrocycle, often enhancing the fluorescence quantum yield (

-

Emission Maxima: ~655 nm and ~720 nm.

-

Quantum Yield (

): ~0.14 (in THF), compared to ~0.11 for TPP [1]. -

Stokes Shift: Small (~10 nm), characteristic of the rigid porphyrin macrocycle.

Electrochemical Characterization

Cyclic Voltammetry (CV) reveals the redox accessibility of the macrocycle. The EDG nature of the methoxy group makes the ring easier to oxidize (lower oxidation potential) compared to TPP.

Redox Potentials (vs. SCE in CH Cl )

| Redox Event | TPP ( | T(p-OMe)PP ( | Interpretation |

| 1st Oxidation ( | +1.09 | +0.98 to +1.05 | Destabilized HOMO facilitates electron removal. |

| 2nd Oxidation ( | +1.32 | +1.25 | Formation of dication. |

| 1st Reduction ( | -1.21 | -1.25 | LUMO is slightly destabilized, making reduction harder. |

| HOMO-LUMO Gap | ~2.30 eV | ~2.22 eV | Electrochemical gap aligns with optical red-shift [2]. |

Experimental Note: The splitting between the first and second oxidation potentials (

Synthesis Protocol: The Modified Lindsey Method

To ensure spectroscopic-grade purity (essential for accurate electronic characterization), the Lindsey method is superior to the Adler-Longo method. It operates under equilibrium conditions to maximize thermodynamic stability and minimize chlorin contamination.

Reagents & Setup

-

Pyrrole: Distilled over CaH

immediately before use. -

p-Anisaldehyde (4-Methoxybenzaldehyde): Freshly opened or distilled.

-

Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC/Spectrophotometric).

-

Catalyst: Boron trifluoride etherate (BF

OEt -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[4]

Step-by-Step Workflow

Figure 2: Modified Lindsey synthesis workflow for high-purity T(p-OMe)PP.

Purification & Validation

-

Column Chromatography: Use Silica gel 60. Elute with CH

Cl -

Purity Check:

-

NMR (

H, CDCl -

UV-Vis: Ensure the baseline between the Soret and Q-bands is flat. A rising baseline indicates chlorin contamination.

-

Applications in Drug Development & Catalysis

Photodynamic Therapy (PDT)

The red-shifted absorption of T(p-OMe)PP is advantageous for PDT. Tissue transparency increases at longer wavelengths.

-

Mechanism: Upon irradiation, the excited singlet state (

) undergoes intersystem crossing (ISC) to the triplet state ( -

Singlet Oxygen (

) Generation: The long-lived -

Advantage: The methoxy groups enhance lipophilicity compared to TPP, potentially improving cellular uptake and membrane localization.

Biomimetic Catalysis

T(p-OMe)PP serves as an electron-rich ligand for metal centers (Fe, Mn, Co).

-

High-Valent Intermediates: The electron-donating nature of the methoxy groups stabilizes high-valent metal-oxo species (e.g., Fe(IV)=O) formed during catalytic cycles (such as P450 mimicry), preventing oxidative degradation of the porphyrin ring itself.

References

-

Comparative Fluorescence Yields: Journal of Porphyrins and Phthalocyanines. "UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF."

-

Redox Potentials & HOMO/LUMO: New Journal of Chemistry. "β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis."

-

Cation Radical Distribution: PubMed. "Electrochemical Behavior of meso-Substituted Porphyrins: The Role of Cation Radicals to the Half-Wave Oxidation Potential Splitting."

-

General Electronic Structure: Molecules. "Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives."

Sources

- 1. β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Hyperporphyrin Concept: A Contemporary Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

photophysical properties of TMPP porphyrin free base

Photophysical Properties of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (H TMPP)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Photochemists, and Drug Development Professionals

Executive Summary

5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (H

This guide provides a rigorous analysis of the photophysical landscape of H

Molecular Architecture & Electronic Environment

The H

-

Substituent Effect: The methoxy (-OCH

) groups are strong electron donors. Through conjugation with the phenyl rings, they exert a mesomeric (+M) effect that destabilizes the HOMO (

Ground State Absorption (UV-Vis)

The absorption spectrum of H

Spectral Characteristics[1][2][3][4][5][6][7][8]

-

Soret Band (B-Band): Located at 420–422 nm (solvent dependent). This is a strongly allowed transition (

) with a molar extinction coefficient ( -

Q-Bands: Four weaker bands in the 500–700 nm range (

). These are quasi-forbidden transitions that gain intensity through vibronic coupling.

Table 1: Absorption Maxima of H

| Band Assignment | Wavelength ( | Transition Character | Extinction Coeff. ( |

| Soret (B) | 422 nm | ||

| Q | 517 nm | ||

| Q | 553 nm | ||

| Q | 592 nm | ||

| Q | 649 nm |

Technical Insight: The splitting of the Q-bands (Q

vs Q) is a direct signature of the free base protons reducing the macrocycle symmetry. Metalation (e.g., ZnTMPP) restores symmetry, collapsing these four bands into two (one Q(0,0) and one Q(1,0)).[2]

Excited State Dynamics (Fluorescence)

Upon excitation into the Soret or Q bands, H

Emission Profile

-

Emission Peaks: Two bands centered at ~655 nm (Q(0,0)) and ~718 nm (Q(0,1)).

-

Stokes Shift: Small (~10-15 nm), indicating minimal geometric rearrangement in the excited state.

-

Fluorescence Quantum Yield (

): 0.10 – 0.13 (in Toluene/DMF).-

Note: The electron-donating methoxy groups slightly increase non-radiative decay rates compared to unsubstituted TPP (

), but the effect is marginal.

-

-

Fluorescence Lifetime (

): 10 – 12 ns . This relatively long singlet lifetime allows sufficient time for intersystem crossing to the triplet state, which is crucial for photosensitization.

Jablonski Diagram

The following diagram illustrates the energy pathways for H

Caption: Energy level diagram for H

Triplet State & Singlet Oxygen Generation (Critical for PDT)

The efficacy of H

-

Intersystem Crossing (

): High efficiency (~0.60–0.70). The heavy atom effect is absent here (unlike in Zn or Pd derivatives), but the orbital overlap is sufficient to drive spin-orbit coupling. -

Singlet Oxygen Quantum Yield (

): 0.65 ± 0.05 (in THF/DMF).-

This value is comparable to the "gold standard" photosensitizers like TPP (

) and Rose Bengal (

-

-

Mechanism: Type II Photochemical Reaction.

Experimental Protocols

Protocol A: Determination of Singlet Oxygen Quantum Yield ( )

This protocol uses a chemical scavenger, 1,3-Diphenylisobenzofuran (DPBF), which reacts rapidly and specifically with

Reagents:

-

Sensitizer: H

TMPP (Sample). -

Reference: Tetraphenylporphyrin (H

TPP) ( -

Scavenger: DPBF (Freshly prepared in dark).

-

Solvent: DMF or Toluene (Spectroscopic grade).

Workflow:

-

Optical Matching: Prepare solutions of H

TMPP and Reference (TPP) such that their absorbance at the irradiation wavelength (e.g., 550 nm or 420 nm) is identical and low (OD -

Scavenger Addition: Add DPBF to both cuvettes to reach an initial absorbance of ~1.0 at 415 nm.

-

Irradiation: Irradiate both samples simultaneously or sequentially with a monochromatic light source.

-

Monitoring: Record the UV-Vis spectrum every 10–30 seconds. Monitor the decay of the DPBF band at 415 nm.

-

Calculation: Plot

vs. Irradiation Time (

Protocol B: Fluorescence Quantum Yield Determination

Method: Comparative method using H

- : Integrated area under fluorescence emission curve.

-

: Absorbance at excitation wavelength (keep

- : Refractive index of solvent.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for validating the singlet oxygen generation capability of H

Caption: Step-by-step workflow for determining Singlet Oxygen Quantum Yield using the DPBF chemical quenching method.

References

-

Photophysical Properties of Porphyrins

-

Singlet Oxygen Yields of Meso-Substituted Porphyrins

-

Reddi, E., et al. (2001). "Photodynamic studies of metallo 5,10,15,20-tetrakis(4-methoxyphenyl) porphyrin." Photochemistry and Photobiology.

-

-

Fluorescence Standards

-

Seybold, P. G., & Gouterman, M. (1969). "Porphyrins XIII: Fluorescence Spectra and Quantum Yields." Journal of Molecular Spectroscopy.

-

-

Experimental Protocols for ROS Detection

-

DeRosa, M. C., & Crutchley, R. J. (2002). "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews.

-

- Solvent Effects on Porphyrin Spectra: Zandvoort, M. A., et al. (1995). "Methoxyphenyl porphyrin derivatives: synthesis and photophysics." Journal of Photochemistry and Photobiology A: Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ikifp.edu.pl [ikifp.edu.pl]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence lifetime imaging and phasor analysis of intracellular porphyrinic photosensitizers applied with different polymeric formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionicviper.org [ionicviper.org]

- 7. Fluorescence Lifetime Imaging Microscopy of Porphyrins in Helicobacter pylori Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Characterization of meso-Tetra(4-methoxyphenyl)porphine: A Technical Guide to the Soret Band

Executive Summary

This technical guide provides a rigorous analysis of the absorption spectrum of meso-Tetra(4-methoxyphenyl)porphine (T(4-OMe)PP or TOMPP), with a specific focus on the Soret band (B-band) . Designed for researchers in photodynamic therapy (PDT), solar cell fabrication, and molecular sensing, this document synthesizes quantum mechanical theory with practical laboratory protocols.

The Soret band of T(4-OMe)PP serves as a critical diagnostic marker for purity, aggregation state, and metal coordination. Unlike unsubstituted tetraphenylporphyrin (TPP), the presence of electron-donating methoxy groups at the para positions induces specific bathochromic shifts and hyperporphyrin effects that must be accounted for in quantitative analysis.

The Physics of the Soret Band: Electronic Origins

To accurately interpret the T(4-OMe)PP spectrum, one must understand the Gouterman Four-Orbital Model .[1] The absorption spectrum is dominated by

The Mechanism

-

Ground State (

): The porphyrin has two nearly degenerate Highest Occupied Molecular Orbitals (HOMOs), labeled -

Excited States (

): Transitions occur to a degenerate pair of Lowest Unoccupied Molecular Orbitals (LUMOs), labeled -

The Soret Band (

): This is a strongly allowed transition (oscillator strength -

The Substituent Effect (4-OMe): The methoxy group is a strong Electron Donating Group (EDG) . Through resonance, it donates electron density into the porphyrin

-system. This destabilizes the-

Result: The HOMO-LUMO gap narrows slightly compared to TPP, typically causing a bathochromic (red) shift and broadening of the Soret band [1, 2].

-

Visualization of Electronic States

Figure 1: Simplified energy level diagram illustrating the origin of the Soret band and the perturbation by the methoxy substituent.

Quantitative Spectral Data[2][3][4][5]

The following data provides a baseline for validating synthesized or purchased T(4-OMe)PP. Note that values may vary slightly (

Absorption Characteristics (Free Base)

| Solvent | Soret Band ( | Extinction Coeff.[2][3][4][5] ( | Q-Bands ( |

| Dichloromethane (DCM) | 421 nm (Range: 416–422) | 518, 555, 593, 650 | |

| Chloroform | 418 nm | 519, 556, 594, 651 | |

| Toluene | 422 nm | 518, 555, 596, 653 | |

| Ethyl Acetate | 417 nm | 516, 558, 594, 651 |

Data synthesized from spectroscopic studies [3, 4].[6][2][3][5][7][8][9][10] Note: The high extinction coefficient (

Interpretation

-

Red Shift: T(4-OMe)PP generally exhibits a Soret peak 2–5 nm red-shifted compared to TPP (typically 417 nm in DCM). This confirms the electronic communication between the meso-aryl rings and the porphyrin core.

-

Solvatochromism: The molecule shows positive solvatochromism; however, the shift is subtle. Significant broadening or splitting of the Soret band in polar/aqueous mixtures indicates aggregation (see Section 5).

Experimental Protocol: Self-Validating Measurement

To ensure data integrity (E-E-A-T), follow this protocol. It is designed to detect common artifacts like aggregation or protonation impurities.

Reagents & Preparation

-

Solvent: Spectroscopic grade Dichloromethane (DCM) (stabilized with amylene, not ethanol, to avoid protonation anomalies).

-

Stock Solution: Prepare a

M stock. Sonicate for 5 minutes to ensure full dissolution. -

Working Solution: Dilute to

M. Target absorbance (

Measurement Workflow

Figure 2: Step-by-step spectroscopic validation workflow. FWHM = Full Width at Half Maximum.

Validation Criteria (Pass/Fail)

-

Beer-Lambert Linearity: Perform a serial dilution (e.g., 1

M, 2.5 -

Q-Band Ratio: For the free base, the ratio of the four Q-bands (IV > III > II > I in intensity) is a "fingerprint." If the band at ~650 nm disappears or the spectrum simplifies to two Q-bands, the sample may be metallated or protonated.

Structural Perturbations & Troubleshooting

Protonation (The Dication Species)

Upon addition of acid (e.g., Trifluoroacetic acid, TFA), the pyrrolic nitrogens protonate, forming the dication

-

Symmetry Change:

. -

Spectral Effect:

-

Soret Band: Significant bathochromic shift (often to 440–450 nm ).

-

Q-Bands: Collapse from 4 bands to 2 bands (approx. 600 nm and 650 nm).

-

-

Diagnostic: If your Soret band is at 440 nm in "pure" DCM, your solvent is acidic (likely decomposed chloroform). Neutralize with triethylamine [5].

Metallation

Insertion of metals (Zn, Cu) also simplifies the spectrum to

-

Cu-T(4-OMe)PP: Soret

415 nm, Q-bands -

Distinction: Metallation typically causes a blue shift or minimal shift in the Soret compared to the dication's large red shift.

Aggregation

T(4-OMe)PP is prone to aggregation in non-polar solvents or at high concentrations.

-

J-Aggregates: Red-shifted Soret, narrow band.

-

H-Aggregates: Blue-shifted Soret, broad band.

-

Fix: Add a drop of Methanol or Pyridine to break

stacking aggregates.

References

-

Gouterman, M. (1961). Spectra of porphyrins. Journal of Molecular Spectroscopy, 6(1), 138-163.

-

Milanesio, M. E., et al. (2001). Photodynamic Studies of Metallo 5,10,15,20-Tetrakis(4-methoxyphenyl) porphyrin. Photochemistry and Photobiology, 74(1), 14-21.[11]

-

Alexandrova, R., et al. (2019). The UV-vis spectrum of tetrakis-(p-methoxy-phenyl)-porphyrin in chloroform. ResearchGate.[12]

-

MATEC Web of Conferences. (2016). Thermal behavior and the solvent effects of p-Methoxy Tetraphenylporphyrin. MATEC Web Conf., 62, 03002.

-

Frontier Specialty Chemicals. (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. matec-conferences.org [matec-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-Driven Self-Organization of Meso-Substituted Porphyrins: Morphological Analysis from Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikifp.edu.pl [ikifp.edu.pl]

- 6. Understanding Anionic Hyperporphyrins: TDDFT Calculations on Peripherally Deprotonated meso-Tetrakis(4-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nsuworks.nova.edu [nsuworks.nova.edu]

- 8. secjhuapl.edu [secjhuapl.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. doras.dcu.ie [doras.dcu.ie]

- 11. meso-Tetra (4-methoxyphenyl) Porphine | [frontierspecialtychemicals.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fluorescence Quantum Yield of meso-Tetra(4-methoxyphenyl)porphine (TMPP)

This guide provides a comprehensive overview of the fluorescence quantum yield of meso-Tetra(4-methoxyphenyl)porphine (TMPP), a synthetic porphyrin derivative of significant interest in diverse fields such as photosensitizers for photodynamic therapy (PDT), optical sensors, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate determination of this critical photophysical parameter.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. For a molecule like TMPP, a precise understanding of its fluorescence quantum yield is paramount for several reasons:

-

Efficacy in Photodynamic Therapy: In PDT, the excited state of a photosensitizer can lead to the generation of cytotoxic reactive oxygen species. The fluorescence quantum yield is inversely related to the quantum yield of triplet state formation, which is the primary pathway for singlet oxygen generation. Therefore, a lower fluorescence quantum yield can indicate a higher efficiency in producing the desired therapeutic effect.

-

Performance in Optical Sensing: When TMPP is employed as a fluorescent probe, its quantum yield directly impacts the sensitivity and signal-to-noise ratio of the sensor. A higher quantum yield translates to a brighter signal, enabling the detection of lower analyte concentrations.

-

Development of Advanced Materials: In the design of novel materials for applications such as light-harvesting and photocatalysis, the fluorescence quantum yield provides crucial information about the energy transfer pathways and the efficiency of desired photochemical processes.

This guide will delve into the structural and environmental factors that govern the fluorescence quantum yield of TMPP and provide a robust experimental protocol for its accurate measurement.

Molecular Properties and Synthesis of meso-Tetra(4-methoxyphenyl)porphine (TMPP)

Meso-Tetra(4-methoxyphenyl)porphine, also known as H2TMPP, is a symmetric porphyrin with four methoxyphenyl groups attached to the meso positions of the porphyrin macrocycle.

Chemical Structure:

-

Molecular Formula: C₄₈H₃₈N₄O₄

-

Molecular Weight: 734.84 g/mol

-

CAS Number: 22112-78-3

The methoxy groups at the para position of the phenyl rings are electron-donating, which influences the electronic properties of the porphyrin core and, consequently, its photophysical characteristics.

The synthesis of TMPP is typically achieved through the condensation of pyrrole with 4-methoxybenzaldehyde in an acidic medium, a method pioneered by Adler and Longo.[1] This straightforward synthesis allows for the production of TMPP in good yields, making it a readily accessible compound for research and development.

Theoretical Principles of Fluorescence and Factors Influencing Quantum Yield

The fluorescence of TMPP, like other porphyrins, originates from the relaxation of an electron from the first excited singlet state (S₁) to the ground state (S₀). The process can be visualized through a Jablonski diagram.

Several factors can influence the fluorescence quantum yield of TMPP by competing with the radiative decay pathway:

-

Solvent Environment: The polarity and viscosity of the solvent can affect the energy levels of the excited states and the rates of non-radiative decay processes. For instance, polar solvents can stabilize the excited state, potentially leading to changes in the fluorescence spectrum and quantum yield.

-

pH: The acidity or basicity of the medium can lead to the protonation or deprotonation of the inner nitrogen atoms of the porphyrin core. This alters the symmetry of the molecule (from D₂h in the free base to D₄h in the dication), which significantly impacts the absorption and emission spectra, as well as the fluorescence quantum yield.[2]

-

Aggregation: Porphyrins, including TMPP, have a tendency to aggregate in solution, especially at higher concentrations or in certain solvents.[2][3] This aggregation, driven by π-π stacking interactions, often leads to a decrease in the fluorescence quantum yield due to the formation of non-fluorescent or weakly fluorescent H- or J-aggregates.[3] The formation of these aggregates can be observed through changes in the absorption spectrum, such as broadening or splitting of the Soret band.[3]

-

Meso-Substituents: The electron-donating methoxy groups in TMPP influence the electronic structure of the porphyrin ring. Compared to the unsubstituted meso-tetraphenylporphyrin (TPP), the methoxy groups in TMPP can lead to a slight increase in the fluorescence quantum yield.[4]

Quantitative Data on the Fluorescence Quantum Yield of TMPP

The fluorescence quantum yield of TMPP has been reported in different solvents. It is crucial to consider the solvent when comparing quantum yield values.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference(s) |

| meso-Tetra(4-methoxyphenyl)porphine (TMPP) | Dichloromethane | 0.084 | [1] |

| meso-Tetra(4-methoxyphenyl)porphine (TMPP) | Tetrahydrofuran | 0.14 | [4] |

| meso-Tetraphenylporphyrin (TPP) | Toluene | 0.11 | [5] |

| meso-Tetraphenylporphyrin (TPP) | Tetrahydrofuran | 0.10 | [4] |

Table 1: Reported fluorescence quantum yields of TMPP and the reference standard TPP in various solvents.

The data indicates that the fluorescence quantum yield of TMPP is sensitive to the solvent environment. The higher quantum yield in tetrahydrofuran compared to dichloromethane suggests that the solvent plays a significant role in modulating the excited-state deactivation pathways.

Experimental Protocol for the Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φf,std is the fluorescence quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Step-by-Step Methodology

1. Selection of a Suitable Standard:

-

Choose a standard with a well-documented and reliable fluorescence quantum yield. Meso-tetraphenylporphyrin (TPP) is an excellent choice as its chemical structure is very similar to TMPP, and its quantum yield is well-established in various solvents.

-

The absorption and emission spectra of the standard should ideally overlap with those of the sample to minimize wavelength-dependent instrumental errors.

2. Solvent Selection and Preparation:

-

Use a spectroscopic grade solvent. The same solvent should be used for both the sample and the standard to eliminate the need for refractive index correction (n_sample² / n_std² becomes 1). Toluene or dichloromethane are suitable choices.

-

Ensure the solvent is free from fluorescent impurities by running a blank scan.

3. Preparation of Stock Solutions:

-

Accurately weigh and dissolve TMPP and the TPP standard in the chosen solvent to prepare stock solutions of known concentrations (e.g., 1 x 10⁻⁵ M).

4. Preparation of Dilute Solutions for Measurement:

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard.

-

Crucial Point: To avoid inner filter effects and aggregation, the absorbance of the solutions at the excitation wavelength should be kept below 0.1, and ideally in the range of 0.01 to 0.05.

5. UV-Vis Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each diluted solution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be at or near the Soret band maximum of TMPP (around 420 nm) where the absorbance is strong.

6. Fluorescence Emission Measurements:

-

Record the fluorescence emission spectrum for each diluted solution of the sample and the standard using a spectrofluorometer.

-

Use the same excitation wavelength for all measurements.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant throughout the measurements for both the sample and the standard.

-

The emission spectrum of TMPP typically shows two main Q-bands, with the first major peak around 650 nm.

7. Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

The plot should yield a straight line passing through the origin. The slope of this line is proportional to the fluorescence quantum yield.

-

Calculate the fluorescence quantum yield of TMPP using the equation from section 5.1, where the ratio of the integrated intensities (I_sample / I_std) and absorbances (A_std / A_sample) can be replaced by the ratio of the slopes of the respective plots.

Self-Validating System and Trustworthiness

The protocol described above incorporates a self-validating system. The linearity of the plot of integrated fluorescence intensity versus absorbance confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and aggregation effects are minimal. Any deviation from linearity would indicate the onset of aggregation or inner filter effects, necessitating further dilution of the samples.

Visualization of Experimental Workflow and Key Relationships

Experimental Workflow for Quantum Yield Determination

Sources

- 1. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Small Angle X-Ray Scattering Study of Meso-Tetrakis (4-Sulfonatophenyl) Porphyrin in Aqueous Solution: A Self-Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. meso-Tetra (4-methoxyphenyl) Porphine | [frontierspecialtychemicals.com]

Methodological & Application

Adler-Longo synthesis protocol for meso-Tetra (4-methoxyphenyl) porphine

Application Note: Scalable Synthesis of meso-Tetra(4-methoxyphenyl)porphine (TMPP) via the Adler-Longo Protocol

Executive Summary

This guide details the synthesis of meso-tetra(4-methoxyphenyl)porphine (TMPP), also known as T(4-OMe)PP, utilizing the Adler-Longo method. While the Lindsey method offers higher yields for sensitive aldehydes, the Adler-Longo protocol remains the industry standard for the scalable production of robust, symmetric porphyrins. This protocol utilizes propionic acid as both solvent and catalyst, driving the condensation of pyrrole and 4-methoxybenzaldehyde followed by aerobic oxidation.

Key Advantages of this Protocol:

-

Scalability: Suitable for multi-gram synthesis (unlike high-dilution Lindsey conditions).

-

Crystallization-Driven Purification: The product precipitates directly from the reaction medium, minimizing chromatographic requirements.

-

Reagent Availability: Uses standard laboratory reagents without the need for quinone oxidants (e.g., DDQ).

Mechanistic Insight & Chemical Logic

The Adler-Longo synthesis is a two-phase cascade reaction occurring in a single pot. Understanding this mechanism is critical for troubleshooting yield variability.

-

Condensation (The Kinetic Phase): Propionic acid (

) protonates the carbonyl oxygen of 4-methoxybenzaldehyde, activating it for nucleophilic attack by pyrrole. This forms a carbinol intermediate, which dehydrates to a resonance-stabilized cation. Sequential additions lead to the formation of the porphyrinogen (a hexahydroporphyrin), which is colorless and non-aromatic. -

Oxidation (The Thermodynamic Phase): The porphyrinogen is thermodynamically unstable but requires an oxidant to aromatize into the porphyrin macrocycle. In the Adler-Longo method, this is achieved by atmospheric oxygen at reflux temperatures (

).

Critical Variable: The 4-methoxy substituent is electron-donating. This increases the nucleophilicity of the aldehyde but can also stabilize carbocation intermediates, potentially favoring linear polymer formation (tar) over macrocyclization if the concentration is too high or acidity is uncontrolled.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway from precursors to aromatic porphyrin via the Adler-Longo route.

Pre-Synthesis Checklist & Safety

Safety Warning: Propionic acid is corrosive and has a pungent, lingering odor. Perform all operations in a fume hood. Pyrrole is toxic and light-sensitive.

| Reagent | Purity Requirement | Why it Matters? |

| Pyrrole | Freshly Distilled | Pyrrole polymerizes to form black "polypyrrole" upon storage. Old pyrrole guarantees failure. Distill over CaH₂ or KOH immediately before use. |

| 4-Methoxybenzaldehyde | >98% (Liquid) | Ensure no benzoic acid crystals are present (oxidation product). |

| Propionic Acid | >99% | Water content inhibits the condensation reaction and lowers the boiling point below the activation threshold. |

Detailed Experimental Protocol

Target Scale: ~1.0 g of TMPP Reaction Time: 30–45 minutes reflux; Overnight crystallization.

Phase 1: Setup and Reflux

-

Apparatus: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Note: Do not grease the joints; propionic acid vapor dissolves grease, contaminating the product. Use Teflon sleeves if available.

-

-

Solvent Charge: Add 150 mL of Propionic Acid to the RBF.

-

Heating: Bring the acid to a gentle reflux (

).-

Expert Tip: Adding reagents to boiling acid (rather than heating them up together) favors cyclization over linear polymerization, reducing tar formation [1].

-

-

Reagent Addition: Simultaneously add:

-

5.0 mL (0.041 mol) 4-Methoxybenzaldehyde

-

2.8 mL (0.040 mol) Pyrrole

-

Note: A slight excess of aldehyde is often tolerated, but 1:1 is standard.

-

-

Reaction: Reflux for 30 minutes open to the air.

Phase 2: Workup and Isolation

-

Cooling: Remove the heat source and allow the flask to cool slowly to room temperature.

-

Crystallization:[1] Once at room temperature, place the flask in a refrigerator (

) overnight. This step is crucial for the "purple sludge" to separate into distinct crystals.

-

-

Filtration: Filter the purple precipitate using a sintered glass funnel (porosity M).

-

The filtrate (dark brown/black) contains the polypyrrole tar and linear oligomers.

-

-

Washing (The Purification Step):

-

Wash 1: Cold Propionic Acid (2 x 10 mL) to remove soluble oligomers.

-

Wash 2: Hot Water (3 x 50 mL) to hydrolyze and remove residual propionic acid.

-

Wash 3: Methanol (3 x 20 mL) to remove adsorbed tarry impurities. The filtrate should eventually run clear or pale pink.

-

-

Drying: Dry the purple crystals in a vacuum oven at

for 4 hours.

Workflow Visualization

Figure 2: Operational workflow for the isolation of TMPP.

Characterization & Quality Control

The isolated product should be a purple crystalline solid.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Value | Notes |

| Appearance | Physical State | Deep purple microcrystals | Tarry clumps indicate insufficient washing. |

| UV-Vis | Soret Band ( | 421 nm (in DCM) | Extremely intense absorption ( |

| UV-Vis | Q-Bands | ~517, 553, 592, 648 nm | Characteristic 4-band pattern for free-base porphyrins [2]. |

| 1H NMR | Singlet indicates symmetry. | ||

| 1H NMR | Phenyl H | AA'BB' system of the p-methoxyphenyl group. | |

| 1H NMR | Methoxy (-OCH3) | Strong singlet. | |

| 1H NMR | Inner NH | Highly shielded region (negative shift). |

Troubleshooting & Optimization

Problem: Low Yield (<10%)

-

Cause: Wet propionic acid or old pyrrole.

-

Solution: Distill pyrrole immediately before use. Add 1% acetic anhydride to the propionic acid to scavenge water.

Problem: Product is Sticky/Tarry

-

Cause: Incomplete oxidation or polymerization of electron-rich aldehyde.

-

Solution: Extend the methanol wash step. If persistent, dissolve the crude product in a minimal amount of Chloroform and precipitate by adding Methanol (reprecipitation).

Problem: Chlorin Contamination

-

Cause: Incomplete oxidation (dihydro-porphyrin presence).

-

Solution: Chlorins (reduced porphyrins) have a strong absorption ~650 nm. If high, reflux the crude product in DMF (high boiling point) for 1 hour to drive oxidation to completion, then re-precipitate with water [3].

References

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476–476.

-

BenchChem.[3] (n.d.). Application Notes and Protocols for the Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TCPP). BenchChem Protocols.

-

Bhattacharya, P., & Mondal, S. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22683–22691.

-

Frontier Specialty Chemicals.[4] (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data.

Sources

Application Note: Synthesis & Validation of Co(II) meso-Tetra(4-methoxyphenyl)porphine Catalyst

Executive Summary & Application Context

The Co(II) meso-Tetra(4-methoxyphenyl)porphine (Co(II)TMPP) is a premier metalloradical catalyst used extensively in modern drug discovery. Unlike standard tetraphenylporphyrin (TPP) derivatives, the para-methoxy substituents provide crucial electronic tuning. The electron-donating nature of the methoxy groups increases the electron density at the metal center, stabilizing high-valent intermediates during catalytic cycles.

Key Applications:

-

Stereoselective Cyclopropanation: Facilitates carbene transfer to olefins with high diastereoselectivity (trans-dominant), essential for synthesizing cyclopropane-containing pharmacophores.

-

C-H Amination/Aziridination: Activates organic azides for nitrene transfer.

-

Electrochemical Reduction: Used in CO₂ reduction and oxygen reduction reactions (ORR) due to the robust porphyrin scaffold.

This guide provides a high-fidelity, scalable protocol for synthesizing Co(II)TMPP from commercial precursors, emphasizing purity profiles required for pharmaceutical applications.

Strategic Pre-requisites & Safety

Chemical Safety Profile

-

Pyrrole: Toxic and light-sensitive. Must be distilled immediately prior to use to remove polymers.

-

Propionic Acid: Corrosive and has a pungent odor. All reactions must be performed in a high-efficiency fume hood.

-

Cobalt(II) Acetate: Suspected carcinogen and skin sensitizer. Handle with double nitrile gloves.

Equipment & Materials

-

Reaction Vessel: 2-Neck Round Bottom Flask (RBF) with reflux condenser.

-

Inert Gas: Argon or Nitrogen manifold (Schlenk line preferred for Metallation).

-

Monitoring: UV-Vis Spectrophotometer (Quartz cuvettes), TLC plates (Silica gel 60 F254).

-

Solvents: Propionic acid (Reagent grade), DMF (Anhydrous), Chloroform, Methanol.

Phase 1: Ligand Synthesis (H₂TMPP)

Methodology: Modified Adler-Longo Condensation. Rationale: While the Lindsey method offers higher purity, the Adler-Longo method in propionic acid is preferred for scale-up (gram-scale) as the product crystallizes directly from the reaction mixture, simplifying the initial workup.

Protocol Steps:

-

Setup: Charge a 500 mL RBF with Propionic Acid (150 mL) . Heat to reflux (141°C).

-

Addition: Simultaneously add 4-Methoxybenzaldehyde (30 mmol, 4.08 g) and freshly distilled Pyrrole (30 mmol, 2.1 mL) .

-

Critical Insight: The high temperature and acidity catalyze the condensation, while the presence of air (do not use inert gas here) oxidizes the intermediate porphyrinogen to the porphyrin.

-

-

Reaction: Reflux for 30 minutes . The solution will turn almost black/purple.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then refrigerate (4°C) overnight. The porphyrin will precipitate.

-

Filtration: Filter the purple solid using a Buchner funnel.

-

Washing: Wash the filter cake copiously with hot water (to remove propionic acid) followed by cold methanol (to remove tarry polypyrrole byproducts).

-

Purification (Optional but Recommended): If the filtrate is not vibrant purple or shows streaking on TLC, perform a short silica plug filtration using CHCl₃ as the eluent.

Phase 2: Metallation (Co-Insertion)

Methodology: DMF-Mediated Metal Exchange. Rationale: DMF is superior to chlorinated solvents for this step because it has a high boiling point (153°C) and excellent solubility for both the free base porphyrin and Cobalt(II) acetate, driving the reaction to completion rapidly.

Protocol Steps:

-

Dissolution: In a 250 mL RBF, dissolve H₂TMPP (1.0 mmol, ~0.73 g) in DMF (40 mL) .

-

Metal Addition: Add Cobalt(II) Acetate Tetrahydrate (Co(OAc)₂·4H₂O) in excess (5.0 mmol, ~1.25 g ).

-

Inert Atmosphere: Purge the system with Argon for 10 minutes.

-

Scientific Integrity: While Co(II) porphyrins are relatively stable, excluding oxygen prevents the formation of μ-oxo dimers or Co(III) species during the high-heat phase.

-

-

Reflux: Heat to reflux for 2 hours .

-

Monitoring (Self-Validation): Take a 10 µL aliquot, dilute in CHCl₃, and check UV-Vis.

-

Success Criteria: Complete disappearance of the four Q-bands of H₂TMPP.

-

-

Workup: Pour the reaction mixture into ice-cold water (200 mL) . The Co(II)TMPP will precipitate as a brick-red/purple solid.

-

Collection: Filter, wash with water, and dry under vacuum at 60°C.

Workflow Visualization (Graphviz)

The following diagram illustrates the critical path and decision points for the synthesis.

Figure 1: Step-by-step synthetic workflow for Co(II)TMPP production.

Characterization & Validation

To ensure the catalyst is active and pure, compare the spectral data of the free base ligand against the metallated product.

UV-Vis Spectroscopy Data

The symmetry change from

| Feature | H₂TMPP (Free Base) | Co(II)TMPP (Catalyst) | Mechanistic Explanation |

| Soret Band | ~420 nm | ~410-415 nm | Strong |

| Q-Bands | 4 Bands (515, 550, 590, 650 nm) | 1-2 Bands (~530 nm dominant) | Loss of NH protons increases symmetry, degenerating the orbital energy levels. |

| Visual Color | Deep Purple | Reddish-Purple | Result of the spectral shift in the visible region. |

NMR Validation (Self-Validating Step)

-

H₂TMPP: Look for the inner NH protons at -2.7 ppm .

-

Co(II)TMPP: The spectrum will be paramagnetic .

-

Validation: The sharp peaks of the porphyrin ring will broaden significantly or disappear.

-

Key Check: The complete absence of the signal at -2.7 ppm confirms 100% metallation. If -2.7 ppm is visible, unreacted ligand remains.

-

References

-

Adler, A. D., Longo, F. R., et al. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry. Link

-

Rothemund, P., & Menotti, A. R. (1941). Porphyrin Studies.[1][2][3][4][5][6][7][8] IV. The Synthesis of α,β,γ,δ-Tetraphenylporphine. Journal of the American Chemical Society. Link

-

Huang, L., Chen, Y., et al. (2003). Diastereoselective and Enantioselective Cyclopropanation of Alkenes Catalyzed by Cobalt Porphyrins. The Journal of Organic Chemistry. Link

- Dolphin, D. (Ed.). (1978). The Porphyrins, Vol 1: Structure and Synthesis. Academic Press.

- Yamada, T., et al. (2025). Recent Advances in Cobalt(II) Porphyrin Catalysis.

Sources

- 1. Co(II) meso-Tetra (4-methoxyphenyl) Porphine (1-3% chlorin) | [frontierspecialtychemicals.com]

- 2. digital.wpi.edu [digital.wpi.edu]

- 3. Cobalt(II)–porphyrin catalysis - Wikipedia [en.wikipedia.org]

- 4. shimadzu.com [shimadzu.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemijournal.com [chemijournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and catalytic properties of a series of cobalt porphyrins as cytochrome P450 model: the effect of substituents on the catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

High-Sensitivity Optical Sensor Fabrication using meso-Tetra (4-methoxyphenyl) porphine

Application Note & Protocol Guide [1]

) and pH Monitoring[1]Executive Summary

This guide details the fabrication of optical thin-film sensors using meso-Tetra (4-methoxyphenyl) porphine (T(4-OMe)PP).[1] Unlike standard Tetraphenylporphyrin (TPP), the T(4-OMe)PP derivative incorporates four electron-donating methoxy groups at the para positions of the meso-phenyl rings.[1] This structural modification significantly enhances the basicity of the pyrrolic nitrogens in the porphyrin core, thereby increasing sensitivity to protonation events. This protocol focuses on spin-coating deposition on glass/quartz substrates to create high-fidelity sensors for the detection of acidic vapors (e.g., HCl) via optochemical transduction.[1]

Scientific Foundation: Mechanism of Action

The Sensing Mechanism (Protonation)

The core sensing capability of T(4-OMe)PP relies on the reversible protonation of its central nitrogen atoms. In its free-base form, the porphyrin has two pyrrolic (NH) and two iminic (=N-) nitrogens.[1] Upon exposure to acidic species (protons), the two iminic nitrogens accept protons to form a dication species (

This transition induces a symmetry change from

The "Methoxy" Advantage

Why use T(4-OMe)PP over generic TPP?

-

Electronic Effect: The methoxy (-OMe) group is a strong electron-donating group (EDG) via resonance.[1] This increases the electron density at the meso-carbons and, inductively, at the central nitrogen core.

-

Enhanced Basicity: The increased electron density makes the core nitrogens more basic (

increases), allowing the sensor to detect lower concentrations of acidic analytes (higher sensitivity) compared to unsubstituted porphyrins.

Sensing Pathway Diagram[1]

Figure 1: The optochemical transduction pathway.[1] The electron-donating methoxy groups facilitate the protonation step, enhancing the response to acidic analytes.

Fabrication Protocol: Thin Film Spin Coating[1][2][3]

Objective: Deposit a uniform, nano-scale film of T(4-OMe)PP on a glass substrate.

Materials & Equipment

-

Active Material: meso-Tetra (4-methoxyphenyl) porphine (CAS: 22112-78-3), >98% purity.[1][2]

-

Solvent: Chloroform (

) or Toluene (HPLC Grade). Note: Chloroform provides faster evaporation for kinetic trapping of the film. -

Substrate: Quartz slides (for UV-Vis <300nm) or Borosilicate Glass (for Visible range).[1]

-

Equipment: Spin Coater (e.g., Laurell or chemically resistant equivalent), Ultrasonic bath, Vacuum oven.[1]

Substrate Preparation (Critical Step)

Adhesion is the primary failure mode. Do not skip Piranha cleaning if using quartz.[1]

-

Solvent Wash: Sonicate substrates sequentially in Acetone, Ethanol, and DI Water (10 mins each).

-

Hydrophilization: Treat glass with Piranha solution (

, 3:1) for 15 mins OR Oxygen Plasma (5 mins @ 50W) to generate surface -OH groups. -

Drying: Blow dry with Nitrogen (

) gas. Bake at 100°C for 10 mins to remove surface moisture.

Solution Preparation

-

Weighing: Measure 5 mg of T(4-OMe)PP.

-

Dissolution: Dissolve in 4 mL of Chloroform to achieve a concentration of ~1.7 mM .

-

Homogenization: Sonicate for 5 minutes to ensure no micro-aggregates remain.

-

Filtration: Pass solution through a 0.2

PTFE syringe filter to remove particulates.

Spin Coating Parameters

Dynamic dispense is recommended to prevent solvent striations.

| Step | Action | Speed (RPM) | Acceleration (RPM/s) | Time (s) | Purpose |

| 1 | Dispense | 0 | N/A | N/A | Apply 100 |

| 2 | Spread | 500 | 200 | 5 | Cover substrate |

| 3 | Thinning | 1500 - 2000 | 1000 | 30 | Define thickness |

| 4 | Drying | 3000 | 2000 | 10 | Evaporate residual solvent |

Post-Deposition Annealing[1]

-

Place the coated slides in a vacuum oven.

-

Anneal at 60°C - 80°C for 30 minutes.

-

Why: This removes trapped solvent molecules and stabilizes the film structure, preventing "creeping" or aggregation over time.

-

Characterization & Validation

Optical Validation (UV-Vis Spectroscopy)

A successful sensor fabrication must be validated by its optical signature.[1] The film should exhibit a strong Soret band and distinct Q-bands.[3]

Data Table: Expected Spectral Features

| Feature | Wavelength (Solution) | Wavelength (Thin Film) | Effect of Protonation (HCl Gas) |

| Soret Band | 420 nm | 422 - 428 nm | Red Shift to ~455 - 470 nm |

| Q-Bands | 518, 555, 594, 650 nm | Broadened, slightly shifted | Collapse into 2 bands (~660 nm dominant) |

| Visual Color | Purple | Dark Purple/Reddish | Greenish-Brown |

Note: The slight red shift from solution to film (420 -> 425 nm) indicates J-aggregation (edge-to-edge stacking) in the solid state.[1]

Fabrication Workflow Diagram

Figure 2: Step-by-step fabrication workflow for T(4-OMe)PP optical sensors.

Application Case Study: HCl Gas Detection

Scenario: Monitoring hazardous HCl leaks in an industrial chemical storage unit.

Protocol:

-

Baseline: Place the sensor in the optical path of a spectrophotometer (or LED-photodiode setup). Record absorbance at 460 nm (the specific wavelength for the protonated form). Baseline should be near zero.

-

Exposure: Introduce the gas sample.

-

Response: Upon contact with HCl (even <1 ppm), the T(4-OMe)PP film protonates.

-

Observation: Absorbance at 460 nm increases rapidly.

-

Response Time: Typically <10 seconds for thin films (<100 nm thick).

-

-

Recovery: Flush the sensor with dry Nitrogen (

) or Ammonia (

Sensitivity Metrics:

-

Limit of Detection (LOD): ~0.01 - 0.03 ppm for HCl gas.[1]

-

Selectivity: High for acidic gases. No response to CO,

, or neutral VOCs.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Film is cloudy/opaque | Aggregation or humidity | Use anhydrous chloroform; lower concentration to 1 mM; spin in low humidity (<40% RH).[1] |

| Poor Adhesion (Peeling) | Dirty substrate | Re-clean with Piranha solution; try HMDS primer (though usually not needed for glass). |

| Slow Response Time | Film too thick | Increase Spin Speed to 3000 RPM; reduce solution concentration. |

| Baseline Drift | Trapped solvent | Increase annealing time or temperature (up to 100°C). |

References

-

Palanisamy Kalimuthu, S. Abraham John. (2008).[3] Optochemical sensing of hydrogen chloride gas using meso-tetramesitylporphyrin deposited glass plate. Analytica Chimica Acta. Link

-

Thermo Fisher Scientific. (n.d.). meso-Tetrakis(4-methoxyphenyl)porphine, 95% Product Specification. Link

-

Frontier Specialty Chemicals. (n.d.). meso-Tetra (4-methoxyphenyl) Porphine Product Data. Link

-

ResearchGate. (2012). Preparation of meso-tetra(4-pyridyl)porphyrin film for optical gas sensor. AMA Science - 14th International Meeting on Chemical Sensors. Link

-

BenchChem. (2025).[4] Protocol for Spin Coating Poly(3-(6-Methoxyhexyl)thiophene) Films (Adapted for methoxy-substituted thin films).[1] Link

Sources

- 1. meso-Tetra (4-methoxyphenyl) Porphine | [frontierspecialtychemicals.com]

- 2. tetra-4-methoxyphenylporphyrin | CAS 22112-78-3 | PorphyChem [shop.porphychem.com]

- 3. Optochemical sensing of hydrogen chloride gas using meso-tetramesitylporphyrin deposited glass plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of meso-Tetra(4-methoxyphenyl)porphyrin (TMPP)

Welcome to the technical support guide for the synthesis of meso-Tetra(4-methoxyphenyl)porphyrin (TMPP), also known as H₂T(4-OMe)PP. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important macrocycle. We will delve into the mechanistic underpinnings of common synthetic protocols, provide field-tested troubleshooting advice, and offer detailed experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing TMPP?

The two most established and widely used methods for synthesizing TMPP and other meso-tetra-arylporphyrins are the Adler-Longo and the Lindsey syntheses.[1][2]

-

Adler-Longo Method: This is a one-pot synthesis performed under high-temperature conditions (typically refluxing propionic acid, ~141°C) and open to the atmosphere, which provides the necessary oxidant (O₂).[2][3] It is known for its operational simplicity, though yields are often modest (around 20%).[3]

-

Lindsey Synthesis: This is a two-step, one-flask method conducted under milder, room-temperature conditions.[4] It involves an acid-catalyzed condensation of pyrrole and the aldehyde in a chlorinated solvent, followed by oxidation of the resulting porphyrinogen intermediate with an oxidizing agent like DDQ or p-chloranil.[4] This method generally provides higher yields (30-40% or more) and a purer product with less chlorin contamination.[1][4]

Q2: I performed an Adler-Longo synthesis and my yield was only 15-20%. Is this normal?

Yes, a yield in the 15-20% range is quite typical for the Adler-Longo synthesis of TMPP and its analogs.[3][5] While the procedure is straightforward, the harsh, high-temperature conditions can lead to the formation of polymeric side products and other degradation pathways, which limits the overall isolated yield.[6] For many applications, this yield is acceptable given the simplicity of the setup.

Q3: After my synthesis, I have a major impurity with a strong absorption peak around 650 nm. What is it?

This is a classic sign of chlorin contamination. The impurity is likely 5,10,15,20-tetra(4-methoxyphenyl)chlorin, the dihydrogenated analog of your target porphyrin. Chlorins are formed from the incomplete oxidation of the porphyrinogen intermediate.[3] This is a more common issue in Adler-Longo type syntheses where aerial oxidation can be inefficient.

Q4: Can I use a different acid catalyst for the Lindsey synthesis besides BF₃·OEt₂ or TFA?

While trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂) are the most common and well-documented catalysts for the Lindsey condensation, other acids can be used.[4] Strong acids are required to protonate the aldehyde, activating it for electrophilic attack by pyrrole. However, the acidity must be carefully controlled; excessively strong acidic conditions can promote the polymerization of pyrrole, leading to intractable tars and low yields.[6] Milder Lewis acids or other Brønsted acids have been explored, but TFA and BF₃·OEt₂ remain the standard due to their effectiveness under the reaction's mild conditions.[1]

Troubleshooting Guide

Problem 1: Very Low (<5%) or No Porphyrin Yield

Probable Cause A: Reagent Quality and Stoichiometry

-

Causality: The success of porphyrin synthesis is highly dependent on the purity of the starting materials, especially pyrrole. Pyrrole is susceptible to oxidation and polymerization upon exposure to air and light, turning dark and forming impurities that inhibit the reaction. The stoichiometry between pyrrole and 4-methoxybenzaldehyde must be precise (1:1 molar ratio) to favor the formation of the A₄-type porphyrin macrocycle.

-

Solution & Protocol:

-

Purify Pyrrole: Always use freshly distilled pyrrole. Distill under reduced pressure and store the colorless liquid under an inert atmosphere (N₂ or Ar) in a refrigerator, protected from light.[6]

-

Verify Aldehyde Quality: Ensure the 4-methoxybenzaldehyde is pure and free of the corresponding carboxylic acid (4-methoxybenzoic acid), which can interfere with the reaction. Recrystallization may be necessary if the purity is suspect.

-

Precise Stoichiometry: Carefully weigh both reagents to ensure a 1:1 molar ratio. An excess of either component can lead to complex side reactions and reduced yields.

-

Probable Cause B: Suboptimal Reaction Conditions

-

Causality: Both the Adler-Longo and Lindsey methods have specific requirements for concentration, temperature, and reaction time that are critical for success. In the Adler-Longo method, the temperature must be high enough to drive the reaction, but prolonged heating can degrade the product.[3] In the Lindsey method, reactant concentration is key; concentrations that are too high can lead to precipitation and side reactions, while concentrations that are too low result in slow reaction rates.[4]

-

Solution & Protocol:

-

For Adler-Longo:

-

For Lindsey:

-

Maintain a high-dilution environment. The initial concentration of pyrrole and aldehyde should be low, typically around 10 mM in a chlorinated solvent like dichloromethane (DCM).[4]

-

Ensure the reaction is shielded from light during the condensation step to prevent photochemical side reactions.

-

Allow the condensation to proceed for the recommended time (typically 1-2 hours) before introducing the oxidant.

-

-

Probable Cause C: Inefficient Oxidation

-

Causality: The final step of the synthesis is the aromatization of the non-aromatic porphyrinogen intermediate to the stable porphyrin macrocycle. This is an oxidation step requiring the removal of six hydrogen atoms. Inefficient oxidation is a primary cause of low yields and results in a mixture of porphyrin, chlorin, and unreacted porphyrinogen.

-

Solution & Protocol:

-

For Adler-Longo: Vigorous refluxing in an open beaker is intended to introduce atmospheric oxygen. Ensure the reaction is not sealed and that the surface is open to the air. For more robust oxidation, some protocols suggest bubbling a slow stream of air through the reaction mixture.[4]

-

For Lindsey: The choice of chemical oxidant is critical. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil are highly effective.[4]

-

Use a stoichiometric amount of the oxidant relative to the theoretical amount of porphyrinogen. A slight excess can be used to ensure complete conversion.

-

After the condensation step, add the oxidant and stir for an additional 1-2 hours at room temperature to allow for complete aromatization.

-

-

Problem 2: Product is Heavily Contaminated with Chlorin

Probable Cause: Incomplete or Slow Oxidation

-

Causality: The porphyrinogen is the direct precursor to both the porphyrin and the chlorin. If the oxidation process is not rapid and complete, the porphyrinogen can be partially oxidized or undergo other side reactions, leading to the formation of the more saturated chlorin macrocycle. This is particularly prevalent when relying on the relatively slow aerial oxidation in the Adler-Longo method.

-

Solution & Protocol:

-

Improved Oxidation (Adler-Longo): To favor porphyrin formation, you can modify the Adler-Longo protocol by adding a chemical oxidant. After the initial 30-minute reflux, cool the mixture slightly and add an oxidant like nitrobenzene (note: toxic) or m-nitrotoluene, which can more effectively oxidize the intermediate.[6][7]

-

Switch to Lindsey Method: The most reliable way to avoid significant chlorin contamination is to use the Lindsey synthesis with a strong oxidant like DDQ, which rapidly and cleanly converts the porphyrinogen to the porphyrin.[4]

-

Purification: If chlorin contamination is already present, it can be removed chromatographically. Porphyrins and chlorins have slightly different polarities. Column chromatography on silica gel, eluting with a solvent system like dichloromethane/hexane, can often provide good separation. The porphyrin typically elutes as the main purple band, while the chlorin may appear as a slightly more mobile or differently colored band.

-

Problem 3: Difficulty with Product Isolation and Purification

Probable Cause A: Formation of a Black, Intractable Tar

-

Causality: This is almost always due to the acid-catalyzed polymerization of pyrrole.[6] It occurs when the acid concentration is too high, the temperature is excessive, or when pyrrole of poor quality is used. The acid catalyst, necessary for the condensation, can also initiate a competing reaction pathway where pyrrole polymerizes into "pyrrole black."

-

Solution & Protocol:

-

Control Acidity: Use the exact recommended concentration of the acid catalyst (e.g., for Lindsey, typically 1-10 mM TFA). Do not add excess acid.

-

Purify Pyrrole: This is critical. Using old or discolored pyrrole is a common cause of polymerization.

-

Maintain Temperature: For the Lindsey synthesis, ensure the reaction is run at room temperature. For Adler-Longo, avoid unnecessarily high temperatures or prolonged heating.

-

Probable Cause B: Product Fails to Crystallize from Adler-Longo Reaction

-

Causality: In the Adler-Longo method, the TMPP product is supposed to crystallize from the cold propionic acid solution.[3] If it fails to do so, it may be due to the formation of porphyrin acid salts, which are more soluble, or because the concentration of the product is too low.[3]

-

Solution & Protocol:

-

Neutralization: After cooling the reaction, try neutralizing the propionic acid with a base like aqueous ammonia or sodium bicarbonate. This will deprotonate the porphyrin salt, reducing its solubility and promoting precipitation.

-

Solvent Removal: If neutralization is insufficient, remove the propionic acid under reduced pressure.

-

Purification: Dissolve the resulting crude solid in a minimum amount of a chlorinated solvent (e.g., DCM or chloroform) and purify by column chromatography on silica gel.

-

Visualized Workflows and Data

Troubleshooting Flowchart for Low TMPP Yield

Caption: A step-by-step flowchart for diagnosing causes of low TMPP yield.

Simplified TMPP Synthesis Mechanism

Caption: The general reaction pathway for TMPP synthesis.

Comparison of Primary Synthesis Methods

| Feature | Lindsey Synthesis | Adler-Longo Synthesis |

| Principle | Two-step: Acid-catalyzed condensation, then chemical oxidation.[4] | One-pot: Acid-catalyzed condensation and aerial oxidation.[3] |

| Solvent | Dichloromethane (DCM) or Chloroform[4] | Propionic Acid[3] |

| Catalyst | BF₃·OEt₂ or Trifluoroacetic Acid (TFA)[1] | Propionic Acid (serves as solvent and catalyst)[1] |

| Oxidant | DDQ or p-Chloranil[4] | Atmospheric Oxygen (O₂)[3] |

| Temperature | Room Temperature[4] | Reflux (~141 °C)[3] |

| Concentration | High Dilution (~0.01 M)[4] | Moderate Concentration (~0.1 M)[6] |

| Typical Yield | 30 - 40%[1] | 15 - 20%[3] |

| Pros | Higher yield, higher purity, less chlorin impurity.[4] | Operationally simple, fewer reagents, rapid.[3] |

| Cons | Requires high dilution (large solvent volumes), uses toxic oxidants. | Lower yield, higher chance of chlorin and tar formation.[3][6] |

Optimized Experimental Protocols

Protocol 1: Lindsey Synthesis of TMPP (High-Yield Method)

-

Reagent Preparation:

-

Prepare a 2.5 L three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Shield the flask from light with aluminum foil.

-

Add 2.3 L of dry dichloromethane (DCM) to the flask.

-

In a separate beaker, dissolve 2.72 g (20 mmol) of 4-methoxybenzaldehyde and 1.40 mL (20 mmol) of freshly distilled pyrrole in 100 mL of DCM.

-

-

Condensation:

-

Begin stirring the DCM in the reaction flask and purge with a slow stream of nitrogen for 15 minutes.

-

Add 1.54 mL (20 mmol) of trifluoroacetic acid (TFA) to the main reaction flask.

-

Transfer the pyrrole/aldehyde solution to the dropping funnel and add it dropwise to the stirred, acidified DCM over 15-20 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature under nitrogen, shielded from light, for 2 hours. The solution will gradually darken.

-

-

Oxidation:

-

In a beaker, dissolve 4.54 g (20 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in 100 mL of DCM.

-

Add the DDQ solution to the reaction mixture in one portion.

-

Remove the nitrogen inlet and stir the solution open to the atmosphere for an additional 2 hours. The solution should turn a deep purple.

-

-

Work-up and Purification:

-

Pour the reaction mixture through a short plug of basic alumina to neutralize the TFA and capture the reduced DDQ.

-

Wash the alumina with additional DCM until the eluent is colorless.

-

Combine the purple fractions and evaporate the solvent under reduced pressure.

-

The crude solid can be purified by column chromatography on silica gel using a DCM/hexane (1:1) eluent or by recrystallization from chloroform/methanol to yield deep purple crystals.

-

Protocol 2: Adler-Longo Synthesis of TMPP (Rapid Method)

-

Reaction Setup:

-

In a 500 mL beaker, add 250 mL of reagent-grade propionic acid.

-

Place the beaker on a hot plate in a well-ventilated fume hood and bring the acid to a gentle reflux (~141°C).

-

-

Condensation & Oxidation:

-

In a separate small beaker, mix 2.72 g (20 mmol) of 4-methoxybenzaldehyde and 1.40 mL (20 mmol) of freshly distilled pyrrole.

-

Add the aldehyde/pyrrole mixture directly to the refluxing propionic acid in one portion. The solution will immediately turn dark.

-

Allow the mixture to reflux vigorously, uncovered, for 30 minutes.

-

-

Isolation:

-

Remove the beaker from the heat and allow it to cool to room temperature. A dark, crystalline precipitate should form.

-

Place the beaker in an ice bath for 30 minutes to maximize crystallization.

-

Collect the purple crystals by vacuum filtration.

-

-

Purification:

-

Wash the filter cake thoroughly with cold methanol to remove residual propionic acid and soluble impurities.

-

Follow with a wash of hot water to remove any remaining salts.

-

Dry the crystals in a vacuum oven. The typical yield is around 20%.[3] Further purification to remove chlorin can be achieved via silica gel chromatography as described in the Lindsey protocol.

-

References

-

Duan, L., Wang, Y., Fan, X., & Wang, J. (2008). Novel Synthesis of meso-Tetraarylporphyrins by Using I 2 as Catalyst and Air as Oxidant under Thermal or UV Conditions. Chemistry Letters, 37(2), 164-165. [Link]

-

Pineiro, M. (2016). Synthesis of meso-substituted porphyrins using sustainable chemical processes. Journal of Porphyrins and Phthalocyanines, 20(01n04), 45-63. [Link]

-

Duan, L., Wang, Y., Fan, X., & Wang, J. (2008). Novel Synthesis ofmeso-Tetraarylporphyrins by Using I2as Catalyst and Air as Oxidant under Thermal or UV Conditions. Chemistry Letters. [Link]

-

Gunter, M. J., & Robinson, B. C. (2010). Synthesis of meso-Extended Tetraaryl Porphyrins. Molecules, 15(11), 7624-7640. [Link]

-

Sytmon, K., Mytnyk, S., & Gryko, D. T. (2022). Main Strategies for the Synthesis of meso-Arylporphyrins. Russian Journal of Organic Chemistry, 58(6), 735-762. [Link]

-

Sun, H., Wang, W., Tang, J., & Zhang, Y. (2013). Synthesis of substituted meso-tetraphenylporphyrins in mixed solvent systems. Arkivoc, 2013(3), 389-400. [Link]

-

Wikipedia contributors. (2023). Rothemund reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphine. The Journal of Organic Chemistry, 32(2), 476-476. [Link]

-

Ravikanth, M., & Kumar, C. (2012). Facile Synthesis and Electrochemical Studies of Diethoxyphosphorylphenyl-substituted Porphyrin and Its Metal Complexes. ResearchGate. [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

Bera, S., Mondal, B., & Maiti, K. K. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22936-22944. [Link]

-

O'Shea, D. F. (2007). Synthesis of Unsymmetrically meso-Substituted Porphyrins. SciSpace. [Link]

-

Bera, S., Mondal, B., & Maiti, K. K. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22936-22944. [Link]

-

Badger, G. M., Jones, R. A., & Laslett, R. L. (1964). Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Australian Journal of Chemistry, 17(9), 1028-1035. [Link]

-

Sun, H., Wang, W., & Zhang, Y. (2012). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. International Journal of Molecular Sciences, 13(7), 8524-8535. [Link]

-